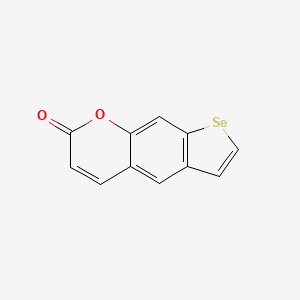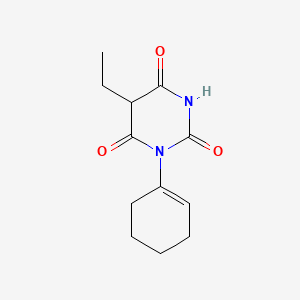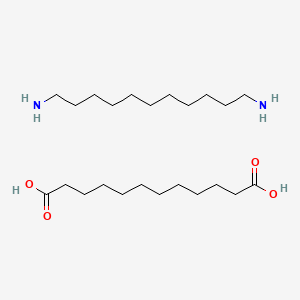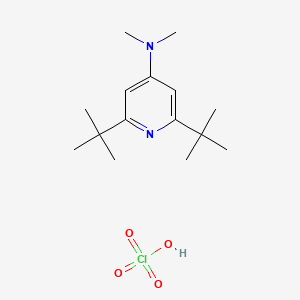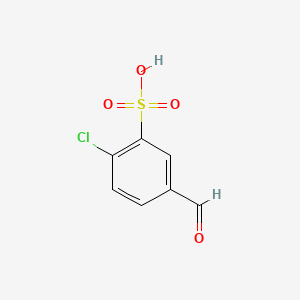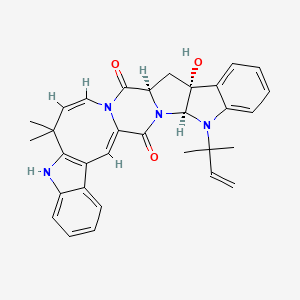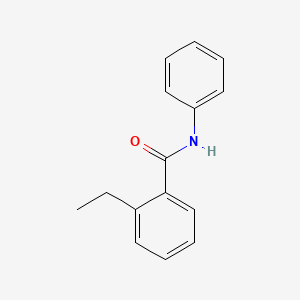
2-Ethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the benzamide structure is modified by the addition of an ethyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-N-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C . This method also provides high yields and maintains the stereochemical integrity of chiral substrates.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2-Ethyl-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antiviral activity against enterovirus 71 (EV 71).
Industry: It is used in the production of pharmaceuticals, dyes, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of myeloid Src-family kinases, including Fgr, Lyn, and Hck, which are involved in the growth and proliferation of AML cells . This inhibition leads to the suppression of AML cell growth both in vitro and in vivo.
Comparaison Avec Des Composés Similaires
2-Ethyl-N-phenylbenzamide can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
56776-51-3 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)15(17)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17) |
Clé InChI |
CITOMGFGTPRDBS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



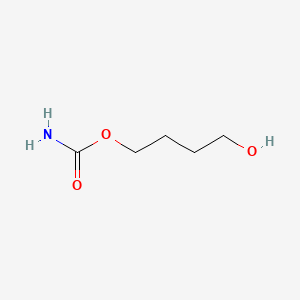

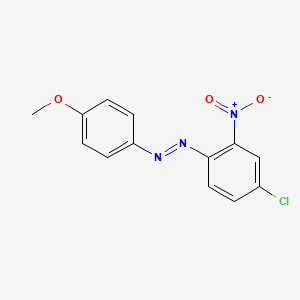
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
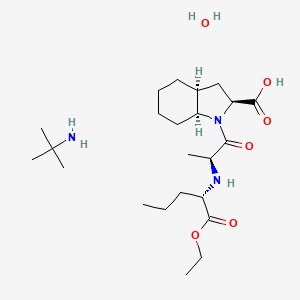
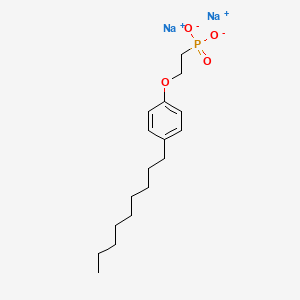
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
